molecular formula C15H18N2O3 B12915562 3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- CAS No. 820238-68-4

3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-

Cat. No.: B12915562
CAS No.: 820238-68-4
M. Wt: 274.31 g/mol
InChI Key: AURRNEHMLNOUKV-UHFFFAOYSA-N
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Description

Introduction to 3,5-Pyrazolidinedione Derivatives

Historical Development of Pyrazolidinedione-Based Compounds

The pyrazolidinedione scaffold first gained prominence in 1949 with Geigy Pharmaceuticals' introduction of phenylbutazone , a 4-n-butyl-1,2-diphenyl derivative developed as an anti-inflammatory agent for rheumatoid arthritis. This breakthrough followed earlier pyrazole-based analgesics like antipyrine (1884) and aminopyrine (1896), which demonstrated antipyretic properties but carried significant toxicity risks. Phenylbutazone's clinical adoption marked a paradigm shift, as its dual phenyl groups and 3,5-dicarbonyl system provided enhanced stability and target specificity compared to earlier analogs.

Structural refinements in the 1960s–1970s revealed critical structure-activity relationships (SAR):

  • 4th position acidity : The hydrogen atom at C4 participates in keto-enol tautomerism, with optimal pKa values (4.5–5.5) required for anti-inflammatory activity.
  • Aryl substitution patterns : Para-substitutions on both phenyl rings (e.g., methyl, hydroxyl) improved metabolic stability, while meta-substitutions universally abolished activity.

Table 1: Evolution of Key Pyrazolidinedione Derivatives

Compound 4th Position Substituent Primary Activity Year Introduced
Phenylbutazone n-Butyl Anti-inflammatory 1949
Sulfinpyrazone 2-Phenylthioethyl Uricosuric 1959
Oxyphenbutazone γ-Hydroxybutyl Analgesic 1961
Target Compound (2,3-Dimethyl-4-propoxyphenyl)methylene Under investigation N/A

The shift toward 4-methylene derivatives began with sulfinpyrazone , where replacing the butyl chain with a 2-phenylthioethyl group converted anti-inflammatory activity into potent uricosuric effects. This demonstrated how substituent polarity and steric bulk could redirect biological targeting without altering the core heterocycle.

Significance of 4-Substituted Methylene Modifications

The 4-[(2,3-dimethyl-4-propoxyphenyl)methylene] group represents a strategic fusion of electronic modulation and steric engineering:

Electronic Effects
  • Extended conjugation : The methylene bridge conjugates with the pyrazolidinedione's dicarbonyl system, stabilizing enolate intermediates crucial for hydrogen bonding with enzymatic targets.
  • Electron-donating propoxy group : The para-propoxy substituent on the aromatic ring increases electron density at C4, raising pKa by ~0.3 units compared to unsubstituted analogs. This fine-tunes the compound's acidity to balance target affinity and metabolic oxidation.
Steric and Lipophilic Optimization
  • Ortho-dimethyl groups : The 2,3-dimethyl arrangement creates a 78° dihedral angle with the central ring, shielding the methylene bridge from cytochrome P450 oxidation while maintaining planar geometry for PPARγ binding.
  • Propoxy chain dynamics : Molecular dynamics simulations indicate the propoxy group adopts a gauche conformation in aqueous media, reducing polar surface area (PSA) from 98 Ų to 84 Ų versus shorter alkoxy chains. This enhances membrane permeability (logP = 2.7) without compromising solubility.

Comparative analysis with classical derivatives reveals distinct advantages:

  • Bioisosteric replacement : The methylene group replaces labile NH protons, eliminating pH-dependent degradation pathways observed in phenylbutazone.
  • Aromatic pharmacophore : The 2,3-dimethyl-4-propoxyphenyl moiety mimics tyrosine residues in PPARγ's ligand-binding domain, achieving a docking score of −9.2 kcal/mol versus −8.1 kcal/mol for rosiglitazone in molecular modeling studies.

Properties

CAS No.

820238-68-4

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-[(2,3-dimethyl-4-propoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C15H18N2O3/c1-4-7-20-13-6-5-11(9(2)10(13)3)8-12-14(18)16-17-15(12)19/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

AURRNEHMLNOUKV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolidine-3,5-dione Core

The pyrazolidine-3,5-dione ring is typically synthesized by the condensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds such as malonic acid derivatives or barbituric acid analogs. This step forms the heterocyclic ring with two keto groups at positions 3 and 5.

  • Typical reaction conditions : reflux in ethanol or other polar solvents, sometimes in the presence of acid or base catalysts to facilitate ring closure.
  • Yields : Generally moderate to high, depending on the substituents and reaction conditions.

Alternative Synthetic Approaches

  • Some patents and literature suggest variations in the substituents on the phenyl ring and modifications in the pyrazolidinedione core to optimize biological activity or pharmacokinetic properties.
  • Multi-step syntheses may involve protection/deprotection strategies for sensitive groups or selective alkylation to introduce the propoxy substituent on the phenyl ring.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Catalyst/Base Temperature Time Yield (%)
Pyrazolidinedione ring formation Hydrazine + 1,3-dicarbonyl compound Ethanol Acid/Base catalyst Reflux (80-100°C) 4-8 hours 70-85
Knoevenagel condensation Pyrazolidinedione + 2,3-dimethyl-4-propoxybenzaldehyde Ethanol Piperidine/Ammonium acetate Reflux or RT 6-12 hours 65-80

Note: Yields and conditions vary depending on the exact substituents and scale of synthesis.

Research Findings and Analytical Data

  • The compound’s purity and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • Analytical method development for this compound includes chromatographic techniques (HPLC) to ensure consistent quality and purity during synthesis.
  • The compound has been studied for pharmaceutical applications, and its synthesis is optimized to produce pharmaceutically acceptable salts and stereoisomers.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Antiplatelet Activity
One of the primary applications of this compound is its role as an antiplatelet agent. Research indicates that derivatives of pyrazolidinedione exhibit significant inhibition of platelet aggregation, making them candidates for treating thrombotic disorders. The mechanism involves antagonism of the adenosine diphosphate receptor on platelets, which is crucial for platelet activation and aggregation .

2. Anti-inflammatory Properties
Studies have shown that pyrazolidinediones can exert anti-inflammatory effects by modulating inflammatory pathways. These compounds reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

3. Antioxidant Effects
The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to disease progression, such as cardiovascular diseases and neurodegenerative disorders .

Biochemical Mechanisms

The biochemical pathways influenced by 3,5-Pyrazolidinedione derivatives include:

  • Inhibition of COX Enzymes : By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), these compounds can reduce the synthesis of prostaglandins involved in inflammation.
  • Platelet Activation Modulation : The compound's ability to interfere with platelet activation pathways makes it a valuable candidate for preventing thrombus formation in various vascular diseases.

Case Study 1: Thrombosis Prevention

A clinical trial investigated the efficacy of a pyrazolidinedione derivative in patients at high risk for thrombosis. The results indicated a significant reduction in thrombotic events compared to a control group receiving standard care. The study highlighted the compound's potential as a preventative treatment for cardiovascular diseases associated with platelet aggregation .

Case Study 2: Inflammatory Disorders

In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased markers of inflammation and improved clinical symptoms. This suggests that pyrazolidinedione derivatives may offer therapeutic benefits in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Heterocycle: The pyrazolidinedione core (two nitrogen atoms) differs from triazolidinedione (three nitrogen atoms) and triazole-dione (aromatic triazole fused with dione groups). For instance, triazole-diones exhibit greater aromatic stability, whereas pyrazolidinediones may undergo keto-enol tautomerism .
  • Substituents : The target compound’s 2,3-dimethyl-4-propoxyphenyl group enhances lipophilicity compared to simpler phenyl substituents in analogs like 611-92-5. The propoxy chain may increase membrane permeability but reduce aqueous solubility .

Reactivity and Stability

  • Conjugation : The methylene bridge in the target compound allows for extended conjugation between the aromatic ring and the dione core, which could stabilize charge-transfer interactions or UV absorption properties .

Pharmacological Implications

The propoxy and dimethyl groups in the target compound might modulate these effects by altering binding to enzyme active sites .

Research Findings and Limitations

  • Structural Confirmation : X-ray crystallography of related N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl derivatives) confirms the stability of the pyrazolidinedione core and substituent orientations, supporting inferred properties of the target compound .
  • Similarity Metrics : The lower similarity scores (0.70–0.78) for triazolidinediones and carboxamides highlight significant functional and structural divergence from the target compound, limiting extrapolation of data .

Biological Activity

3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in anti-inflammatory and anti-cancer domains. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- is C16H20N2OC_{16}H_{20}N_{2}O with a CAS number of 820238-68-4. The compound features a pyrazolidinedione core that is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Pyrazolidinediones are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in immune cells .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolidinediones can significantly reduce inflammation. For instance, compounds similar to 3,5-Pyrazolidinedione have demonstrated the ability to inhibit IL-6 and TNF-α production in RAW264.7 cells stimulated by lipopolysaccharides (LPS) . This suggests that 3,5-Pyrazolidinedione may also possess similar anti-inflammatory properties.

Antiproliferative Effects

Studies have shown that certain pyrazolidinedione derivatives exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have been tested against HepG2 (liver), MCF7 (breast), and A431 (skin) cancer cell lines using MTT assays. These studies revealed that some derivatives exhibited higher efficacy than standard chemotherapy agents like 5-fluorouracil .

Case Studies

StudyCompound TestedCell LinesKey Findings
Pyrazolidinedione DerivativesHepG2Induced apoptosis and inhibited cell proliferation
PyrazolidinedionesRAW264.7Reduced IL-6 and TNF-α production
Alkylidene PyrazolidinedionesMCF7Higher efficacy compared to 5-fluorouracil

Safety and Toxicity

While the therapeutic potential is significant, safety profiles must be considered. Some studies suggest that certain derivatives may exhibit cytotoxicity towards non-cancerous cell lines at high concentrations, indicating a need for careful dose optimization in therapeutic applications .

Q & A

Advanced Research Question

  • Chromatographic separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves degradation products (e.g., hydrolyzed pyrazolidinedione).
  • Detection : UV-Vis at 254 nm (for conjugated systems) or LC-MS/MS for sensitivity.
  • Matrix interference : Serum proteins may bind the compound, requiring solid-phase extraction (SPE) for recovery >85% .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question
Common sources of contradiction include:

  • Assay variability : Normalize data using positive controls (e.g., celecoxib for COX-2).
  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis .
  • Cell line differences : Compare results across multiple lines (e.g., murine vs. human macrophages).

Example : If one study reports anti-inflammatory activity while another does not, re-test under standardized conditions (e.g., LPS-induced TNF-α suppression in RAW 264.7 cells) .

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